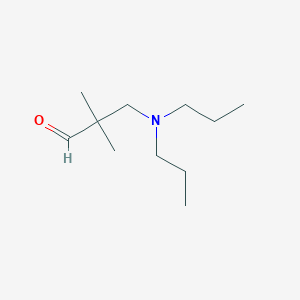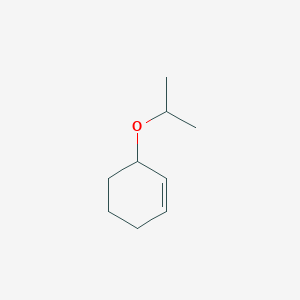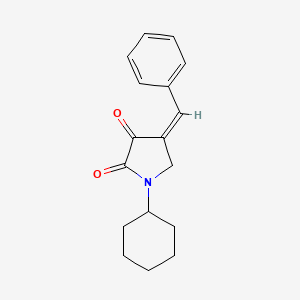
(4Z)-4-benzylidene-1-cyclohexylpyrrolidine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-4-benzylidene-1-cyclohexylpyrrolidine-2,3-dione is an organic compound characterized by a pyrrolidine ring substituted with a benzylidene group at the 4-position and a cyclohexyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-benzylidene-1-cyclohexylpyrrolidine-2,3-dione typically involves the condensation of benzaldehyde with 1-cyclohexylpyrrolidine-2,3-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the benzylidene moiety. The reaction is conducted at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4Z)-4-benzylidene-1-cyclohexylpyrrolidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(4Z)-4-benzylidene-1-cyclohexylpyrrolidine-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of (4Z)-4-benzylidene-1-cyclohexylpyrrolidine-2,3-dione involves its interaction with specific molecular targets. The benzylidene moiety is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors involved in various biochemical pathways. The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4E)-4-benzylidene-1-cyclohexylpyrrolidine-2,3-dione: An isomer with a different configuration around the double bond.
4-benzylidene-1-cyclohexylpyrrolidine-2,3-dione: Without the (4Z) configuration.
Uniqueness
(4Z)-4-benzylidene-1-cyclohexylpyrrolidine-2,3-dione is unique due to its specific (4Z) configuration, which can significantly influence its chemical reactivity and biological activity compared to its isomers and other similar compounds.
Eigenschaften
CAS-Nummer |
4805-31-6 |
|---|---|
Molekularformel |
C17H19NO2 |
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
(4Z)-4-benzylidene-1-cyclohexylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C17H19NO2/c19-16-14(11-13-7-3-1-4-8-13)12-18(17(16)20)15-9-5-2-6-10-15/h1,3-4,7-8,11,15H,2,5-6,9-10,12H2/b14-11- |
InChI-Schlüssel |
BMVPXJGIEHAUIF-KAMYIIQDSA-N |
Isomerische SMILES |
C1CCC(CC1)N2C/C(=C/C3=CC=CC=C3)/C(=O)C2=O |
Kanonische SMILES |
C1CCC(CC1)N2CC(=CC3=CC=CC=C3)C(=O)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


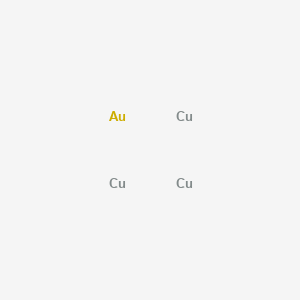


![3-[(3-Fluorobenzyl)sulfanyl]-6-propoxypyridazine](/img/structure/B14738558.png)
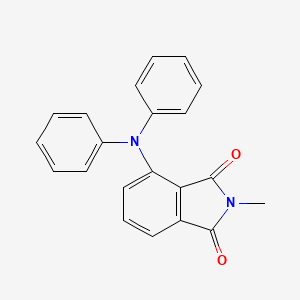
![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14738569.png)
![Hexadecyltris[3-(trifluoromethyl)phenyl]silane](/img/structure/B14738579.png)

![Formamide,3-dimethyl-1-triazenyl)phenyl]-](/img/structure/B14738586.png)
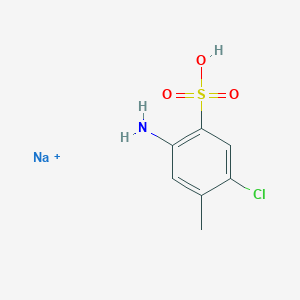
![3,4-Dihydronaphtho[1,2-b]thiepin-5(2H)-one](/img/structure/B14738599.png)

